2,7-Naphthyridine
Overview
Description
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine, characterized by a fused system of two pyridine rings. This compound has garnered significant attention due to its broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
2,7-Naphthyridine is a structural isomer of pyridopyridine It has been found to exhibit a broad spectrum of biological activity, including antitumor, antimicrobial, analgesic, and anticonvulsant effects . This suggests that it may interact with a variety of cellular targets.
Mode of Action
Its derivatives have been synthesized and studied for their spectrum and biological properties . These studies suggest that the compound interacts with its targets, leading to changes at the molecular level that result in its observed biological effects.
Result of Action
This compound and its derivatives have been found to exhibit antitumor, antimicrobial, analgesic, and anticonvulsant effects . This suggests that the compound’s action results in molecular and cellular effects that inhibit tumor growth, microbial activity, pain, and seizures.
Biochemical Analysis
Biochemical Properties
2,7-Naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity. These interactions can lead to changes in cellular processes, including cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation. Furthermore, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit topoisomerases by binding to their active sites, preventing them from catalyzing the unwinding of DNA . This inhibition can lead to the accumulation of DNA breaks and ultimately induce cell death. Additionally, this compound can interact with kinases, either activating or inhibiting their activity, which in turn affects downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as antitumor and antimicrobial activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its biological activity. For example, binding to plasma proteins can facilitate the transport of this compound to specific tissues, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways. The precise localization of this compound within cells can determine its specific biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Naphthyridine can be synthesized through various methods, including cyclocondensation and intramolecular cyclization of pyridine derivatives. One common approach involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyran moiety, which is then converted to this compound derivatives . Another method involves cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available pyridine derivatives. The use of green solvents and environmentally benign reaction conditions is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to aldehydes using oxidizing agents like selenium dioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrazine hydrate.
Substitution: Halogenated naphthyridines can undergo substitution reactions with alkyl- and arylmagnesium halides in the presence of cobalt catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Hydrazine hydrate, sodium borohydride.
Catalysts: Cobalt chloride, iron catalysts.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of alkylated and arylated naphthyridines.
Scientific Research Applications
2,7-Naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
2,7-Naphthyridine is unique among its isomers due to its specific arrangement of nitrogen atoms. Similar compounds include:
1,5-Naphthyridine: Known for its medicinal properties and used in the synthesis of metal complexes.
1,6-Naphthyridine: Exhibits biological activities similar to this compound but with different molecular targets.
1,8-Naphthyridine: Used in the development of antihypertensive and antiarrhythmic agents.
The uniqueness of this compound lies in its specific biological activities and its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
2,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMECMKVPHMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179940 | |
Record name | 2,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-45-2 | |
Record name | 2,7-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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